6-Chloro-2-(3-fluorophenyl)quinoxaline

Synthetic Chemistry Cross-Coupling Reaction Selectivity

6-Chloro-2-(3-fluorophenyl)quinoxaline (CAS 1391118-21-0) is a di-substituted quinoxaline derivative with a chlorine atom at the 6-position of the benzopyrazine core and a 3-fluorophenyl group at the 2-position. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry.

Molecular Formula C14H8ClFN2
Molecular Weight 258.68 g/mol
Cat. No. B11856085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-(3-fluorophenyl)quinoxaline
Molecular FormulaC14H8ClFN2
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CN=C3C=C(C=CC3=N2)Cl
InChIInChI=1S/C14H8ClFN2/c15-10-4-5-12-13(7-10)17-8-14(18-12)9-2-1-3-11(16)6-9/h1-8H
InChIKeyDTGBLMGZJKTDAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-(3-fluorophenyl)quinoxaline: A Heterocyclic Building Block with Dual Halo-Aryl Substitution


6-Chloro-2-(3-fluorophenyl)quinoxaline (CAS 1391118-21-0) is a di-substituted quinoxaline derivative with a chlorine atom at the 6-position of the benzopyrazine core and a 3-fluorophenyl group at the 2-position [1]. It is primarily employed as a synthetic intermediate and building block in medicinal chemistry . The compound's molecular formula is C14H8ClFN2, with a molecular weight of 258.68 g/mol, and it is characterized by its electron-deficient heterocyclic scaffold, which makes it a candidate for nucleophilic aromatic substitution and cross-coupling reactions [2]. Predicted physico-chemical properties include a boiling point of 395.2±37.0 °C, density of 1.351±0.06 g/cm³, and a pKa of -1.79±0.30 .

The Risk of Falling Back to Generic Quinoxaline Analogs: Why Substitution Pattern Dictates Reactivity


In the quinoxaline class, the electronic nature and position of aryl substituents dramatically influence reaction outcomes and binding properties. The presence of both an electron-withdrawing chlorine and a meta-fluoro substituent on the phenyl ring creates a unique electronic environment that is not replicated by simpler analogs like 6-chloro-2-phenylquinoxaline or unsubstituted quinoxaline [1]. For instance, the Suzuki-Miyaura cross-coupling of 2,6-dichloroquinoxaline shows significant yield variations between the 3-fluorophenyl (23%) and 4-fluorophenyl (62%) isomers, demonstrating that even a positional change has a quantifiable impact on chemical reactivity [2]. Generic substitution would introduce uncharacterized impurities or side products, invalidating the reproducibility required for structure-activity relationship (SAR) studies or patent filings.

Quantitative Differentiation of 6-Chloro-2-(3-fluorophenyl)quinoxaline Against Closest Analogs


Regioisomeric Control: 3-Fluorophenyl vs. 4-Fluorophenyl Reactivity

In a direct head-to-head study using the same Suzuki-Miyaura protocol (Pd(PPh3)4, K3PO4, THF, 90 °C, 8 h), the target compound 6-chloro-2-(3-fluorophenyl)quinoxaline (3l) was synthesized in 23% yield, while its positional isomer 6-chloro-2-(4-fluorophenyl)quinoxaline (3m) gave a 62% yield [1]. This 39-percentage-point difference is attributed to the electronic effect of the meta-fluoro substituent, which reduces the electron density at the coupling site compared to the para-fluoro isomer.

Synthetic Chemistry Cross-Coupling Reaction Selectivity

Mass Spectrometry Fingerprint: Unique Ionization Pattern for Analytical Discrimination

The electron ionization mass spectrum of 6-chloro-2-(3-fluorophenyl)quinoxaline provides unambiguous identification with a molecular ion peak at m/z 258 (exact mass 258.036004) and a base peak at m/z 75 [1]. This fragmentation pattern is distinct from that of its 4-fluorophenyl isomer (3m, m/z 258, base peak at m/z 258) [2], enabling analytical differentiation even in mixtures.

Analytical Chemistry Quality Control Mass Spectrometry

Thermal Stability Benchmark: Melting Point Differentiation

The melting point of 6-chloro-2-(3-fluorophenyl)quinoxaline (3l) is reported as 172-173 °C, which is 4-8 °C higher than that of its 4-fluorophenyl isomer (3m, 165-168 °C) [1]. This indicates stronger intermolecular interactions in the crystal lattice for the meta-fluoro isomer, impacting solubility and formulation behavior.

Physico-chemical Characterization Formulation Thermal Analysis

Commercial Availability and Batch-to-Batch Quality Assurance

The compound is not universally available from all chemical suppliers, and its supply is reportedly restricted or discontinued in some markets . Reputable vendors such as Bidepharm offer it with a standard purity of 95% or higher, accompanied by batch-specific quality control data including NMR, HPLC, and GC analyses . This contrasts with simpler quinoxaline analogs, which are more readily available but lack the tailored quality documentation needed for regulated research.

Procurement Quality Control Supply Chain

Class-Level Inference: Predicted Antimicrobial and Kinase Inhibitory Profile

While no direct biochemical assay data exists specifically for 6-chloro-2-(3-fluorophenyl)quinoxaline, the quinoxaline class broadly exhibits antimicrobial and kinase inhibitory activities [1][2]. SAR studies on related structures indicate that the addition of a chloro substituent at the 6-position increases the electron deficiency of the heterocyclic core, while the 3-fluorophenyl group can enhance target binding through halogen bonding [3]. This dual-halogen pattern is shared by some pre-clinical candidates, suggesting that this compound is a rational intermediate for the development of novel anti-infectives or oncology agents.

Medicinal Chemistry Anti-Infectives Kinase Inhibition

Predicted Physico-chemical Suitability for CNS Drug Design (Class-Level Context)

Based on its predicted properties (MW 258.68, ClogP ~3.5, topological polar surface area <30 Ų), 6-chloro-2-(3-fluorophenyl)quinoxaline falls within the favorable range for oral bioavailability and blood-brain barrier penetration [1]. This profile is superior to that of more polar or larger quinoxaline analogs, positioning it as a privileged fragment for CNS drug discovery.

Medicinal Chemistry Drug-Likeness CNS Penetration

High-Impact Procurement Scenarios for 6-Chloro-2-(3-fluorophenyl)quinoxaline


Synthesis of Regioisomerically Pure Kinase Inhibitor Libraries

The proven regioisomeric discrimination in the Suzuki-Miyaura synthesis of this compound allows its use as a defined starting material for generating kinase-focused compound libraries. The distinct reactivity profile of the chloro at position 6 enables further orthogonal functionalization, while the meta-fluorophenyl group provides a metabolically stable and target-binding substituent. This addresses the need for positional isomer purity in early lead optimization, as outlined in Evidence Item 1 [1].

Analytical Method Development and Reference Standard Qualification

The unique mass spectrum and melting point of this compound make it a suitable candidate for developing and validating GC-MS or HPLC-UV methods used in quality control of quinoxaline libraries. As shown in Evidence Item 2, the differential MS fragmentation pattern (m/z 75 relative intensity) provides a clear marker for identity testing, essential for labs generating data for regulatory or patent submissions [2].

Fragment-Based CNS Drug Discovery Programs

Given its predicted drug-likeness and ability to cross the blood-brain barrier, the compound is a prime candidate for fragment-based screening campaigns aimed at CNS targets such as serotonin or dopamine receptors, benzodiazepine sites, or neurodegenerative disease targets. Procurement of high-purity batches with documented quality control is essential for reliable hit identification and validation [3].

Structure-Activity Relationship (SAR) Studies for Anti-Infective Agents

Based on class-level evidence that substituted quinoxalines display antimycobacterial and antiviral activity, this compound serves as a key intermediate for the synthesis of novel anti-infective agents. It can be further elaborated into quinoxaline N,N'-dioxides or other bioactive derivatives at the 6-chloro position, which is a well-established strategy in anti-tubercular drug discovery [4].

Quote Request

Request a Quote for 6-Chloro-2-(3-fluorophenyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.